molecular formula C19H13FN2O3S B6423956 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one CAS No. 313954-85-7

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one

Cat. No.: B6423956
CAS No.: 313954-85-7
M. Wt: 368.4 g/mol
InChI Key: YRAMTQDMLCBBHN-UHFFFAOYSA-N
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Description

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is a complex organic compound that combines several functional groups, including a fluorophenyl group, a thiazole ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via a nucleophilic substitution reaction. The chromenone structure is then formed through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiazole and chromenone structures can form hydrogen bonds and other interactions with active sites. These interactions can inhibit enzyme activity or modulate protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is unique due to its combination of a fluorophenyl group, a thiazole ring, and a chromenone structure. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and binding affinity to molecular targets .

Properties

IUPAC Name

3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c1-24-12-6-7-17-11(8-12)9-13(18(23)25-17)16-10-26-19(22-16)21-15-5-3-2-4-14(15)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAMTQDMLCBBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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